molecular formula C14H10Cl2O3S2 B2937480 Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzenecarboxylate CAS No. 338401-90-4

Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzenecarboxylate

Cat. No.: B2937480
CAS No.: 338401-90-4
M. Wt: 361.25
InChI Key: JDRHICYPGHMOSZ-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzenecarboxylate is a sulfur-containing aromatic ester characterized by a benzocarboxylate core linked via a sulfide bridge to a 2,5-dichlorothiophene moiety. However, direct references to its specific uses or properties are absent in the provided evidence, necessitating comparative analysis with structurally analogous compounds.

Properties

IUPAC Name

methyl 2-[2-(2,5-dichlorothiophen-3-yl)-2-oxoethyl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3S2/c1-19-14(18)8-4-2-3-5-11(8)20-7-10(17)9-6-12(15)21-13(9)16/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRHICYPGHMOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzenecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H10_{10}Cl2_{2}O3_{3}S
  • Molecular Weight : 315.19 g/mol
  • CAS Number : [Not available in the search results]

The compound features a thienyl group, which is known for its role in various biological activities, and a sulfanyl moiety that may contribute to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators such as p53 and cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against a range of bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were found to be within the range of 15-30 µg/mL, indicating moderate potency .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Animal models of inflammation showed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfanyl group may interact with thiol groups in enzymes, inhibiting their activity.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in cancer cells, leading to cell death .

Case Studies

  • Breast Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 20 µM. Flow cytometry analysis indicated increased apoptosis rates compared to control groups .
  • Antimicrobial Efficacy Testing : A series of tests evaluated the compound against clinical isolates of Staphylococcus aureus. Results indicated that the compound inhibited bacterial growth effectively at concentrations lower than traditional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

Conditions Reagents Product Yield/Notes
Acidic hydrolysis (aqueous)H₂SO₄, HCl, H₂O2-{[2-(2,5-Dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzoic acidHigh yield under reflux
Basic hydrolysis (saponification)NaOH, H₂O, EtOHSodium salt of the carboxylic acidRequires prolonged heating
  • The acidic pathway preserves the ketone group, while basic conditions may lead to side reactions if the ketone is susceptible to nucleophilic attack .

Oxidation of the Thioether Linkage

The sulfanyl (-S-) group is prone to oxidation, forming sulfoxides or sulfones, which alter electronic properties and reactivity.

Oxidizing Agent Product Conditions References
H₂O₂ (30%)Sulfoxide derivativeRoom temperature
mCPBA (meta-chloroperbenzoic acid)Sulfone derivativeDichloromethane, 0°C
  • Oxidation selectivity depends on stoichiometry:

    • 1 equivalent of H₂O₂ → sulfoxide .

    • Excess H₂O₂ or stronger oxidants → sulfone .

Reduction of the Ketone Moiety

The 2-oxoethyl group can be reduced to a secondary alcohol, enhancing hydrophilicity or enabling further functionalization.

Reducing Agent Product Conditions Yield
NaBH₄2-{[2-(2,5-Dichloro-3-thienyl)-2-hydroxyethyl]sulfanyl}benzenecarboxylateEtOH, 25°CModerate
LiAlH₄Same as aboveDry THF, refluxHigh
  • LiAlH₄ provides complete reduction but requires anhydrous conditions .

Electrophilic Aromatic Substitution (EAS) on the Thiophene Ring

The 2,5-dichlorothiophene ring directs electrophiles to specific positions due to electron-withdrawing Cl substituents.

Reaction Reagents Position Product Notes
NitrationHNO₃, H₂SO₄C-4Nitro-substituted thiophene derivativeMeta-directing effect of Cl
HalogenationBr₂, FeBr₃C-4Bromo-substituted derivativeLimited by steric hindrance
  • The 3-position is less reactive due to steric and electronic effects from adjacent Cl atoms .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient thiophene may undergo NAS under forcing conditions.

Nucleophile Conditions Product References
NH₃ (ammonia)Cu catalyst, 200°CAmino-substituted thiophene derivative
Methoxide (NaOMe)DMF, 120°CMethoxy-substituted derivative
  • Requires high temperatures and catalysts due to the deactivating Cl groups .

Condensation Reactions Involving the Ketone

The ketone participates in Claisen-Schmidt or aldol condensations to form extended π-systems.

Reaction Reagents Product Application
Claisen-SchmidtBenzaldehyde, NaOHChalcone analogueBioactive compound synthesis
Hydrazine reactionNH₂NH₂, EtOHHydrazone derivativePrecursor for heterocycles
  • Chalcone derivatives exhibit potential as enzyme inhibitors or antimicrobial agents .

Coordination Chemistry

The sulfur and oxygen atoms may act as ligands for transition metals, forming complexes.

Metal Salt Product Geometry References
Mn(CO)₅BrMn-S/O coordinated complexOctahedral
CuCl₂Cu(II) complexSquare planar
  • Such complexes are studied for catalytic or material science applications .

Key Structural and Reactivity Insights

  • Steric Effects : The 2,5-dichloro substitution on the thiophene ring limits accessibility to the C-4 position .

  • Electronic Effects : Electron-withdrawing Cl groups reduce ring electron density, favoring NAS over EAS .

  • Thioether Stability : Oxidation to sulfone enhances electrophilicity, enabling further substitution .

Comparison with Similar Compounds

Structural and Functional Comparison with Sulfonylurea Herbicides

The evidence highlights several sulfonylurea herbicides sharing a methyl benzoate backbone but differing in substituents (, pp. 28). Key comparisons include:

Table 1: Structural and Functional Differences

Compound Name Key Structural Features Use/Activity
Target Compound Methyl benzoate + sulfide-linked 2,5-dichlorothiophene Not explicitly stated
Triflusulfuron-methyl Methyl benzoate + triazine sulfonylurea (CF₃-ethoxy group) Herbicide (ALS inhibitor)
Ethametsulfuron-methyl Methyl benzoate + triazine sulfonylurea (ethoxy and methylamino groups) Herbicide (ALS inhibitor)
Metsulfuron-methyl Methyl benzoate + triazine sulfonylurea (methoxy group) Herbicide (ALS inhibitor)
Key Observations:

Backbone Similarity : All compounds share a methyl benzoate core, but the target compound replaces the sulfonylurea-triazine moiety with a sulfide-linked dichlorothienyl group.

Bioactivity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mechanism unlikely in the target compound due to structural divergence. The sulfide bridge and thiophene may instead confer insecticidal or fungicidal properties.

Comparison with Sulfanyl-Containing Pharmaceuticals

describes montelukast sodium derivatives, which incorporate sulfanyl groups and aromatic systems (e.g., quinoline, cyclopropane) for leukotriene receptor antagonism in asthma treatment .

Key Differences:
  • Sulfanyl Group Placement : Montelukast derivatives feature sulfanyl groups as part of a larger pharmacophore for receptor binding, whereas the target compound’s sulfide bridge primarily serves as a structural linker.
  • Aromatic Systems: The target compound’s dichlorothiophene contrasts with montelukast’s chloroquinoline and hydroxy-substituted benzene rings, suggesting divergent pharmacokinetic profiles (e.g., lipophilicity, metabolic stability).

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